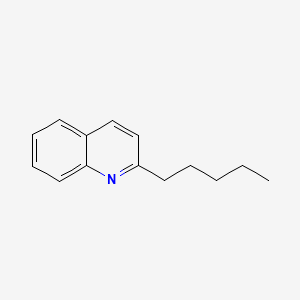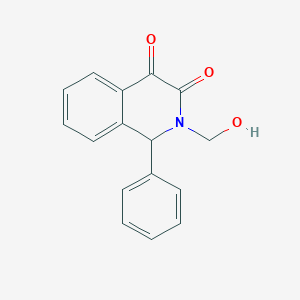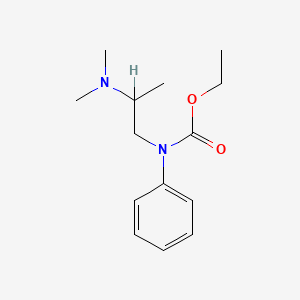
1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene This compound is notable for its unique structural features, which include methoxy groups and a propano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene typically involves cycloaddition reactions. One common method is the (4+3) cycloaddition reaction between oxyallyl cations and 9-substituted anthracene . This reaction is facilitated by specific reagents and conditions, such as the use of 1,1,3,3-tetrabromoacetone as a key step .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to hydroquinone forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinones.
Scientific Research Applications
1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing various polycyclic aromatic compounds and heterocycles.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene involves its interaction with molecular targets and pathways. The methoxy groups and propano bridge play crucial roles in its reactivity and binding affinity. These structural features enable the compound to participate in electron transfer processes, making it effective in redox reactions and as a potential catalyst in organic synthesis.
Comparison with Similar Compounds
9,10-Dihydroanthracene: This compound is structurally similar but lacks the methoxy groups and propano bridge.
9,10-Dihydroxyanthracene: It features hydroxyl groups instead of methoxy groups, leading to different chemical properties.
Uniqueness: 1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene is unique due to its specific combination of methoxy groups and a propano bridge
Properties
| 92180-66-0 | |
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3,4-dimethoxytetracyclo[6.6.3.02,7.09,14]heptadeca-2(7),3,5,9,11,13-hexaene |
InChI |
InChI=1S/C19H20O2/c1-20-17-11-10-16-14-8-5-9-15(18(16)19(17)21-2)13-7-4-3-6-12(13)14/h3-4,6-7,10-11,14-15H,5,8-9H2,1-2H3 |
InChI Key |
GVJDRGZYIWXKHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3CCCC2C4=CC=CC=C34)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)

![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)




